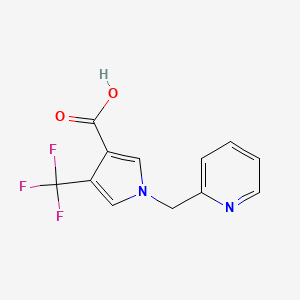

1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Description

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative featuring a pyridin-2-ylmethyl substituent at the 1-position and a trifluoromethyl group at the 4-position of the pyrrole ring. This compound is part of a broader class of trifluoromethyl-substituted heterocycles, which are of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and binding specificity .

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-7-17(6-9(10)11(18)19)5-8-3-1-2-4-16-8/h1-4,6-7H,5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIALCJVWDFKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(C(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine-2-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications, primarily due to its ability to interact with biological targets.

- Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. The trifluoromethyl group is known to improve the pharmacokinetic profile of drugs, enhancing their efficacy against cancer cells. Studies have highlighted that compounds similar to 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can inhibit tumor growth in various cancer models .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Agrochemicals

In the field of agriculture, this compound is being explored for its potential as a pesticide or herbicide.

- Herbicidal Activity : The structural features of this compound suggest it could serve as a lead compound for developing herbicides. Its ability to interfere with plant growth processes could be harnessed to create effective weed management solutions .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science.

- Polymer Synthesis : The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, such as thermal stability and hydrophobicity. This compound could be utilized in synthesizing advanced materials with tailored characteristics for specific applications .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria. |

| Study C | Herbicidal Activity | Indicated potential as a selective herbicide in agricultural applications. |

| Study D | Polymer Applications | Explored modification of polymer properties using trifluoromethyl derivatives. |

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Pyridin-2-ylmethyl vs. Piperidin-2-ylmethyl (CAS 1240526-65-1)

- Structural Difference : Replacement of the pyridin-2-ylmethyl group with a piperidin-2-ylmethyl substituent introduces a saturated six-membered ring with a basic amine .

- Impact : The piperidine group may improve solubility in aqueous media due to its ionizable amine, whereas the pyridine’s aromaticity in the target compound favors π-π interactions in hydrophobic binding pockets.

Pyridin-2-ylmethyl vs. 2-Hydroxyethyl ()

- Structural Difference : Substitution with a 2-hydroxyethyl group adds a polar, hydrogen-bonding moiety.

Core Structure: 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic Acid (CAS 1047076-60-7)

Ring System Modifications

Pyrrole vs. Pyrazole ()

- Structural Difference : Replacement of the pyrrole ring with a pyrazole introduces an additional nitrogen atom, increasing aromaticity and electron-withdrawing character.

- Impact : Pyrazole derivatives often exhibit enhanced metabolic stability and stronger dipole interactions, which could alter target selectivity compared to pyrrole-based compounds .

Pyrimidine-Containing Analogs ()

- Structural Difference : Incorporation of a pyrimidine ring (e.g., Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate) introduces a six-membered di-azine ring.

- Impact : The pyrimidine ring’s conjugation and nitrogen content may enhance binding to nucleic acids or ATP-binding pockets, diverging from the pyrrole’s typical applications .

Physicochemical and Pharmacokinetic Properties

- Boiling Point/Density : Predicted values for 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid (boiling point: 456.1±45.0 °C; density: 1.34±0.1 g/cm³) suggest moderate volatility and compact molecular packing .

- Acidity : The carboxylic acid group (pKa ~5.43 in analogs) ensures ionization at physiological pH, enhancing solubility and interaction with basic residues in biological targets .

Biological Activity

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and potential antituberculosis effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₈F₃N₃O₂

- Molecular Weight : 253.18 g/mol

- CAS Number : 1341766-01-5

Antibacterial Activity

Research has demonstrated that derivatives of pyrrole, including the compound , exhibit notable antibacterial properties. A study evaluated various pyrrole derivatives against common bacterial strains, revealing that:

- Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable efficacy to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

| Compound | Target Bacteria | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|---|

| A | Staphylococcus aureus | 3.12 | 2 |

| B | E. coli | 12.5 | 2 |

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells.

- Case Study : In a study on MCF-7 breast cancer cells, treatment with the compound resulted in an IC₅₀ value of approximately 225 µM, demonstrating significant inhibition of cell proliferation . The compound induced changes in cell morphology and increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage.

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis and LDH release |

Antituberculosis Activity

The compound's potential as an antituberculosis agent has also been explored. A series of pyrrole derivatives were tested for their ability to inhibit Mycobacterium tuberculosis.

- Findings : Some derivatives demonstrated MIC values as low as 5 µM against M. tuberculosis H37Ra strain, indicating promising activity for further development as antituberculosis drugs .

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| Derivative A | Mycobacterium tuberculosis H37Ra | 5 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- TRPV1 Receptor Modulation : The compound has been identified as a modulator of the TRPV1 receptor, which plays a crucial role in pain sensation and inflammation .

- Inhibition of Enzymatic Activity : It may also inhibit key enzymes involved in bacterial metabolism and cell wall synthesis, contributing to its antibacterial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.